3-Hexenoic acid, methyl ester
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Description
3-Hexenoic acid methyl ester is a natural product found in Annona muricata and Nicotiana tabacum with data available.
Properties
CAS No. |
2396-78-3 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
methyl hex-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
XEAIHUDTEINXFG-UHFFFAOYSA-N |
SMILES |
CCC=CCC(=O)OC |
Canonical SMILES |
CCC=CCC(=O)OC |
density |
0.912-0.922 (20°) |
2396-78-3 | |
physical_description |
colourless liquid |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is methyl trans-3-hexenoate relevant in combustion research?
A: Methyl trans-3-hexenoate serves as a surrogate compound for representing biodiesel components in combustion modeling studies. [, ] This means its behavior under high temperatures and pressures can help researchers understand how actual biodiesel fuels might behave in engines, aiding in the development of more efficient and cleaner-burning engines.
Q2: How is the autoignition of methyl trans-3-hexenoate studied experimentally?
A: Researchers utilize specialized facilities like the University of Michigan's rapid compression facility to study autoignition. [] In these experiments, methyl trans-3-hexenoate is mixed with air and rapidly compressed, simulating the conditions inside an engine cylinder. By measuring the ignition delay times under varying pressures and temperatures, they can develop kinetic models and understand the factors influencing its combustion characteristics.
Q3: What is the significance of developing a detailed reaction mechanism for methyl trans-3-hexenoate?
A: A detailed reaction mechanism outlines the individual chemical reactions and intermediate species involved in the combustion of methyl trans-3-hexenoate. [, ] This information is crucial for accurately predicting fuel behavior in simulations and optimizing engine designs for efficiency and reduced emissions. By comparing experimental data, like ignition delay times and intermediate species measurements, with model predictions, researchers can refine these mechanisms and improve their predictive capabilities.
Q4: How does the molecular structure of methyl trans-3-hexenoate influence its reactivity?
A: The presence of a double bond in methyl trans-3-hexenoate significantly influences its reactivity with radicals like hydroperoxy radicals (HO2). [] This reaction pathway, known as epoxidation, plays a crucial role in the low-temperature oxidation of biodiesel fuels. By studying the kinetics of this reaction using computational chemistry methods, researchers can gain insights into the early stages of biodiesel combustion and its impact on overall engine performance and emissions.
Q5: What are the limitations of using methyl trans-3-hexenoate as a surrogate for biodiesel?
A: While methyl trans-3-hexenoate provides valuable insights into biodiesel combustion, it's essential to acknowledge its limitations. [] Biodiesel is a complex mixture of fatty acid methyl esters, and a single compound cannot fully represent its diverse composition. Therefore, researchers often use surrogate mixtures containing multiple components to capture the overall behavior of biodiesel more accurately.
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